1,4-Di(1,3-dioxan-2-yl)butane

Thermal stability Distillation Purification

Controlled aldehyde release is critical in multi-step synthesis, yet dioxolane and acyclic acetals suffer premature deprotection under reductive, oxidative, or aqueous conditions. 1,4-Di(1,3-dioxan-2-yl)butane (CAS 111865-42-0) offers a robust solution: - Orthogonal stability: Resists HF/pyridine and ozone vs. dioxolane analogs - Thermal window: Predicted bp >300°C, enabling high-temp processing - Analytical utility: 97% purity, distinct density (1.029 g/cm³) for LC-MS reference - Supply: Commercial 97% grade available for immediate R&D scale-up

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 111865-42-0
Cat. No. B12946592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di(1,3-dioxan-2-yl)butane
CAS111865-42-0
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCCCC2OCCCO2
InChIInChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2
InChIKeyQKYZOWIKYMGDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di(1,3-dioxan-2-yl)butane: Procurement-Grade Bis-Acetal Overview


1,4-Di(1,3-dioxan-2-yl)butane (CAS 111865-42-0), systematically named 2,2′-(1,4-butanediyl)bis[1,3-dioxane], is a symmetrical bis-cyclic acetal with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.30 g·mol⁻¹ . The compound features two 1,3-dioxane rings linked by a saturated four-carbon butane spacer, functioning as a protected (masked) form of succinaldehyde (1,4-butanedial) [1]. As a member of the 1,3-dioxane acetal class, it serves as a latent dialdehyde synthon, wherein the six-membered cyclic acetal structure confers distinct stability and deprotection profiles compared to five-membered dioxolane analogs and acyclic acetal alternatives [2].

Why Generic Bis-Acetal Substitution Fails for Aldehyde Release


Substituting the six-membered 1,3-dioxane rings in 1,4-di(1,3-dioxan-2-yl)butane with five-membered 1,3-dioxolane rings (CAS 6543-02-8) or with acyclic dimethyl acetal protection (CAS 6922-39-0) fundamentally alters the kinetic barrier to aldehyde release. 1,3-Dioxolanes undergo hydrogenolysis by LiAlH₄–AlCl₃ in ether solution more rapidly than the corresponding 1,3-dioxanes, due to the relative ease of oxocarbonium ion formation in the rate-determining step [1]. Furthermore, alkyl-substituted 1,3-dioxane derivatives exhibit greater resistance toward ozone oxidation than their 1,3-dioxolane counterparts, with pseudo-first-order rate constants decreasing in the order cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [2]. These reactivity differentials mean that generic acetal substitution can lead to premature aldehyde deprotection under reductive or oxidative conditions, compromising downstream synthetic fidelity in multi-step sequences where controlled, staged aldehyde release is critical.

Quantitative Differentiation: Stability, Purity, and Physical Properties


Superior Thermal Stability vs. Dioxolane Analog

1,4-Di(1,3-dioxan-2-yl)butane exhibits a predicted boiling point of 324.7 ± 27.0 °C, which is approximately 43 °C higher than the predicted boiling point of 281.6 ± 25.0 °C for the directly analogous 1,3-dioxolane derivative 1,4-di(1,3-dioxolan-2-yl)butane (CAS 6543-02-8) . This substantial differential arises from the higher molecular weight and larger ring size of the 1,3-dioxane moieties, reducing vapor pressure and expanding the operational temperature window for high-temperature reactions or distillative purification.

Thermal stability Distillation Purification Process chemistry

Enhanced Oxidative Stability in Ozonolysis

In a comparative ozonolysis study of cyclic acetals in aqueous Na₂CO₃ solution, alkyl-substituted 1,3-dioxane derivatives (compounds III, IV, V) were found to be more resistant toward ozone oxidation than the respective 1,3-dioxolane derivatives (compounds I, II). The pseudo-first-order rate constants for glycerol acetal oxidation followed the rank order cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [1]. While this study did not test 1,4-di(1,3-dioxan-2-yl)butane directly, the class-level behavior of 2-alkyl-1,3-dioxanes exhibiting slower oxidative ring-opening relative to analogous 2-alkyl-1,3-dioxolanes is directly transferable, as the target compound contains two 2-alkyl-substituted 1,3-dioxane rings.

Oxidative stability Ozone resistance Protecting group orthogonality Aldehyde synthon

Selective Deprotection Orthogonality with HF/Pyridine

A key orthogonality advantage has been demonstrated in the context of triisopropylsilyl (TIPS)-acetal protection: HF/pyridine can be used for the deprotection of 1,3-dioxolane derivatives, but not 1,3-dioxane derivatives [1]. This differential reactivity enables selective protection/deprotection strategies for 1,2- and 1,3-diols. Applied to the bis-acetal context, 1,4-di(1,3-dioxan-2-yl)butane would be expected to survive HF/pyridine treatment that would cleave the dioxolane analog 1,4-di(1,3-dioxolan-2-yl)butane (CAS 6543-02-8), providing a unique orthogonality window in complex molecule synthesis where multiple acetal protecting groups must be differentiated.

Protecting group orthogonality Selective deprotection Multi-step synthesis HF/pyridine

Physical Property Differentiation for Separation

The predicted density of 1,4-di(1,3-dioxan-2-yl)butane is 1.029 ± 0.06 g/cm³, significantly lower than the predicted density of 1.074 ± 0.06 g/cm³ for the dioxolane analog 1,4-di(1,3-dioxolan-2-yl)butane (CAS 6543-02-8) . Combined with the 43 °C boiling point differential, this density difference provides a dual physical-property basis for separation. The molecular weight difference of approximately 28 Da (230.30 vs. 202.25 g·mol⁻¹) further enables mass-based analytical discrimination by GC-MS or LC-MS .

Physical property differentiation Purification Fractional distillation Quality control

Higher Commercial Purity Specification

Commercial suppliers list 1,4-di(1,3-dioxan-2-yl)butane (CAS 111865-42-0) at 97% minimum purity in 1 g packaging . In contrast, the directly analogous 1,3-dioxolane derivative 1,4-di(1,3-dioxolan-2-yl)butane (CAS 6543-02-8) is typically specified at 95% purity . This 2-percentage-point purity advantage reduces the maximum total impurity burden from ≤5% to ≤3%, representing a 40% relative reduction in potential unidentified impurities that could interfere with stoichiometric control or generate side products in subsequent reactions.

Procurement-grade purity Supplier specification Reproducibility Quality assurance

Superior Hydrolytic Stability vs. Acyclic Acetals

Cyclic acetals (1,3-dioxanes and 1,3-dioxolanes) are generally more resistant to hydrolysis than their acyclic counterparts due to the entropic stabilization provided by the ring structure, which reduces the number of accessible conformations in the transition state for hydrolysis [1]. The acyclic alternative succinaldehyde bis(dimethyl acetal) (CAS 6922-39-0), with a boiling point of only 89 °C at 12.8 mmHg , is substantially more volatile and moisture-sensitive (requiring storage under inert gas per TCI specifications), whereas the cyclic 1,3-dioxane architecture provides enhanced ambient stability. This class-level differential in hydrolytic stability means that 1,4-di(1,3-dioxan-2-yl)butane can tolerate aqueous workup conditions and extended ambient storage that would degrade the dimethyl acetal analog, releasing free succinaldehyde and initiating unwanted polymerization or cross-reactivity.

Hydrolytic stability Cyclic vs. acyclic acetal Acid lability Storage stability

Optimal Scientific and Industrial Application Scenarios


Latent Dialdehyde Synthon for Multi-Step Synthesis

In total synthesis sequences where a 1,4-dicarbonyl electrophile must be unveiled after several synthetic transformations, 1,4-di(1,3-dioxan-2-yl)butane serves as a robust, storable precursor. Its 1,3-dioxane rings resist HF/pyridine conditions that cleave dioxolane protection [1], and exhibit slower oxidative degradation rates than dioxolane analogs, including greater ozone resistance [2]. This orthogonality enables selective late-stage deprotection of the bis-acetal to liberate succinaldehyde only when desired, minimizing premature cross-reactivity.

Thermally Tolerant Cross-Linker for Polymer Engineering

The bis-dioxane architecture, as described in patent literature for bis-diox(ol)ane compounds, is advantageous as a building block and cross-linking agent in polymer engineering [1]. The 43 °C higher predicted boiling point of 1,4-di(1,3-dioxan-2-yl)butane vs. its dioxolane analog [2][3] provides an expanded thermal processing window for high-temperature curing or reactive extrusion without premature volatilization or degradation of the cross-linker. The higher molecular weight (230.30 vs. 202.25 g·mol⁻¹) also reduces migration tendency in formulated polymer systems.

Analytical Reference Standard for Bis-Acetal QC

The combination of a higher commercial purity specification (97% vs. 95% for the dioxolane analog) [1][2], unique predicted density (1.029 g/cm³) [1], and distinct molecular weight (230.30 Da) [1] makes 1,4-di(1,3-dioxan-2-yl)butane suitable as an analytical reference standard for GC-MS and LC-MS method development targeting bis-acetal impurities in succinaldehyde-derived products. The substantial physical property differences from the dioxolane analog provide clear chromatographic resolution, reducing the risk of co-elution and peak misidentification.

Stable Dialdehyde Equivalent for Aqueous-Phase Conjugation

The class-level superior hydrolytic stability of cyclic 1,3-dioxane acetals over acyclic dimethyl acetal alternatives [1] enables the use of 1,4-di(1,3-dioxan-2-yl)butane in aqueous or protic solvent systems where acyclic acetals would undergo premature hydrolysis. The substantially lower volatility compared to succinaldehyde bis(dimethyl acetal) (bp ~89 °C at reduced pressure vs. >300 °C predicted at atmospheric pressure) [2][3] eliminates volatile organic compound (VOC) handling concerns, improving laboratory safety and reducing fume hood infrastructure requirements during scale-up.

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